molecular formula C13H15NO3 B7510889 5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B7510889
M. Wt: 233.26 g/mol
InChI Key: YZDRZERDOQYFFG-UHFFFAOYSA-N
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Description

5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide, commonly known as 2C-E, is a psychoactive compound that belongs to the phenethylamine class. It is a synthetic drug that was first synthesized by Alexander Shulgin in 1977. 2C-E is known to produce intense and long-lasting psychedelic effects, including altered perception, hallucinations, and euphoria. In recent years, there has been a growing interest in the scientific community to understand the synthesis, mechanism of action, and physiological effects of 2C-E.

Mechanism of Action

The mechanism of action of 2C-E is not fully understood, but it is believed to involve the activation of serotonin and dopamine receptors in the brain. 2C-E is thought to act as a partial agonist of the 5-HT2A receptor, which increases the release of serotonin and activates downstream signaling pathways. This results in altered perception, mood, and cognition. Additionally, 2C-E has been shown to activate the dopamine D2 receptor, which may contribute to its rewarding effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E are complex and not fully understood. Studies have shown that 2C-E can cause changes in brain activity, including increased connectivity between different brain regions. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. Additionally, 2C-E has been shown to alter mood, perception, and cognition, including inducing hallucinations and altered states of consciousness.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-E in lab experiments is its ability to produce strong and long-lasting psychedelic effects, which can be useful for studying the effects of altered states of consciousness on brain function and behavior. However, one limitation of using 2C-E is its potential for abuse and toxicity, which can make it difficult to conduct ethical and safe experiments.

Future Directions

There are several future directions for research on 2C-E, including:
1. Investigating the long-term effects of 2C-E on brain function and behavior.
2. Developing safer and more effective treatments for 2C-E toxicity.
3. Studying the effects of 2C-E on different brain regions and neurotransmitter systems.
4. Understanding the molecular mechanisms underlying the effects of 2C-E on the brain.
5. Investigating the potential therapeutic uses of 2C-E for psychiatric disorders such as depression and anxiety.
In conclusion, 2C-E is a synthetic drug that has been used in scientific research to understand its effects on the brain and behavior. Its synthesis method, mechanism of action, and physiological effects are complex and not fully understood. While it has advantages for lab experiments, its potential for abuse and toxicity makes it a challenging substance to study. Further research is needed to understand the long-term effects of 2C-E and its potential therapeutic uses.

Synthesis Methods

The synthesis of 2C-E involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenethylamine. Finally, 2C-E is synthesized by reacting 2,5-dimethoxyphenethylamine with ethyl chloroformate in the presence of triethylamine.

Scientific Research Applications

2C-E has been used in scientific research to understand its effects on the brain and behavior. Studies have shown that 2C-E acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. It has also been shown to activate the dopamine D2 receptor, which is involved in reward and motivation.

properties

IUPAC Name

5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-16-9-5-6-11-10(7-9)8(2)12(17-11)13(15)14-3/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDRZERDOQYFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

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